molecular formula C7H8O2S B098408 3-(Thiophen-3-yl)propanoic acid CAS No. 16378-06-6

3-(Thiophen-3-yl)propanoic acid

Cat. No.: B098408
CAS No.: 16378-06-6
M. Wt: 156.2 g/mol
InChI Key: YUSDDNTYMDWOCY-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H8O2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-3-yl)propanoic acid typically involves the reaction of thiophene with propanoic acid derivatives. One common method is the condensation reaction of thiophene with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach involves the use of thiophene-3-carboxaldehyde, which undergoes a Grignard reaction followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, thiophene derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . In material science, the compound’s electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

  • 3-(Thiophen-2-yl)propanoic acid
  • 3-(Pyridin-3-yl)propanoic acid
  • 3-(Furan-2-yl)propanoic acid

Comparison: 3-(Thiophen-3-yl)propanoic acid is unique due to the position of the thiophene ring, which influences its reactivity and electronic properties. Compared to 3-(Thiophen-2-yl)propanoic acid, the 3-position substitution offers different steric and electronic effects, making it suitable for specific applications in organic electronics and pharmaceuticals .

Properties

IUPAC Name

3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDDNTYMDWOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296450
Record name 3-thien-3-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16378-06-6
Record name 16378-06-6
Source DTP/NCI
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Record name 3-thien-3-ylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-3-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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